Enhanced Lipophilicity (XLogP3) Drives Differential Biological Membrane Permeability vs. Non-Chlorinated Analogs
The 4,5-dichloro substitution pattern in Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (Target) confers a significantly higher predicted lipophilicity compared to the non-chlorinated analog, ethyl 2-(1H-imidazol-1-yl)acetate (Comparator). This difference in XLogP3 value directly impacts the molecule's ability to cross biological membranes, a critical factor for both antimicrobial activity and intracellular target engagement. The quantitative difference in this key physicochemical descriptor provides a clear rationale for selecting the target compound when lipophilicity is a desired design feature [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Ethyl 2-(1H-imidazol-1-yl)acetate (CAS 17406-35-8): 0.1 |
| Quantified Difference | 14-fold increase in XLogP3 (1.3 units higher) |
| Conditions | Computational prediction based on PubChem XLogP3 algorithm (release 2025.04.14). This is a class-level inference; direct experimental logP data for the target compound is limited. |
Why This Matters
This 14-fold higher predicted lipophilicity offers a measurable advantage in applications where improved membrane permeability or enhanced non-polar target binding is required, distinguishing the target compound from its non-chlorinated analog.
- [1] PubChem. (2025). XLogP3 Prediction for ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate. National Center for Biotechnology Information. View Source
